molecular formula C11H13N5O B2452262 N-propyl-4-(1H-tetrazol-1-yl)benzamide CAS No. 924829-16-3

N-propyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2452262
CAS No.: 924829-16-3
M. Wt: 231.259
InChI Key: FIAVMDRNRWCSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-4-(1H-tetrazol-1-yl)benzamide: is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-4-(1H-tetrazol-1-yl)benzamide typically involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often involves scalable and cost-effective methods. One common approach is the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-propyl-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-propyl-4-(1H-tetrazol-1-yl)benzamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine: Tetrazole derivatives, including this compound, are investigated for their potential therapeutic applications. They exhibit a range of pharmacological activities such as anti-inflammatory, anticancer, and antihypertensive effects .

Industry: In the industrial sector, tetrazole derivatives are used as corrosion inhibitors, photographic agents, and components in explosives. Their stability and reactivity make them valuable in various industrial applications .

Mechanism of Action

The mechanism of action of N-propyl-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-(1H-tetrazol-1-yl)benzoic acid
  • 4-(1H-tetrazol-1-yl)benzylamine
  • 4-(1H-tetrazol-1-yl)benzyl chloride

Uniqueness: N-propyl-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the propyl group, which can influence its lipophilicity and biological activity. Compared to other tetrazole derivatives, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-propyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-7-12-11(17)9-3-5-10(6-4-9)16-8-13-14-15-16/h3-6,8H,2,7H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAVMDRNRWCSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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